2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetaldehyde oxime” is a chemical compound . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of TFMP derivatives has been a significant area of research in the agrochemical and pharmaceutical industries . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Scientific Research Applications
Synthesis of Novel Compounds
- 2,2,2-Trifluoroacetaldehyde O-(aryl)oxime is used in the synthesis of 2-trifluoromethyl 4,5-disubstituted thiazoles via [3 + 2] cycloaddition reactions. This process is effective with various substituted pyridinium 1,4-zwitterionic thiolates and demonstrates the potential of these synthesized thiazoles (Yao et al., 2022).
Oxidation Processes
- Acetaldehyde, a related compound, is completely oxidized to CO2 over a Pd/WO(3) photocatalyst under various light irradiation conditions, showcasing the potential for such compounds in oxidation reactions (Arai et al., 2008).
Organocatalytic Reactions
- Organocatalyzed oxidative N-annulation strategies have been developed for the synthesis of various pyridine derivatives, using similar compounds, under mild conditions. This method efficiently forms C-C and C-N bonds in one operation, avoiding the need for functional groups like oximes (Khanal & Lee, 2015).
Novel Synthesis Methods
- In the context of similar compounds, novel synthetic routes have been developed for creating diverse derivatives, such as 1,3-diol diesters. These methods showcase the versatile nature of aldehydes and oxime esters in catalyzed reactions (Kawasaki et al., 1998).
Pyridine Derivatives Synthesis
- The compound has relevance in the synthesis of pyridine derivatives. For example, similar compounds have been used in the creation of pyridine derivatives with applications in antibacterial activities and as fluorescence sensors (H. Khanal & Y. Lee, 2015).
properties
IUPAC Name |
(NE)-N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-thiophen-2-ylethylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2OS/c13-9-4-7(12(14,15)16)5-17-11(9)8(6-18-19)10-2-1-3-20-10/h1-6,8,19H/b18-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNYDOBITWHMFC-NGYBGAFCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C=NO)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(/C=N/O)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetaldehyde oxime |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.